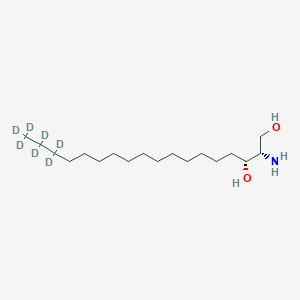

D-erythro-sphinganine-d7

Übersicht

Beschreibung

Sphinganin-d7 (d180): ist eine deuterierte Form von Sphinganin, einem Sphingolipid-Zwischenprodukt. Es wird als interner Standard für die Quantifizierung von Sphinganin mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Sphinganin ist ein Vorläufer von Ceramid und Sphingosin, die entscheidende Bestandteile der Zellsignalisierung und der strukturellen Integrität sind .

Wirkmechanismus

Target of Action

D-erythro-sphinganine-d7, also known as sphinganine-d7, primarily targets the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the regulation of inflammatory responses, making it a significant target for this compound .

Mode of Action

The compound interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates .

Biochemical Pathways

this compound is involved in the sphingolipid metabolic pathway . It is produced in the endoplasmic reticulum through the decarboxylating condensation of palmitoyl-CoA and serine . The compound’s interaction with its target enzyme can affect this pathway and its downstream effects, potentially influencing the production of other sphingolipids .

Pharmacokinetics

It’s known that the compound is used as an internal standard for the quantification of sphingolipid concentrations in plasma and tissue samples by high-performance liquid chromatography tandem mass spectrometry . This suggests that the compound can be absorbed and distributed in the body to some extent.

Result of Action

The inhibition of cPLA2α by this compound can lead to a variety of molecular and cellular effects. For instance, it may affect inflammatory responses regulated by the enzyme . Additionally, the compound’s involvement in the sphingolipid metabolic pathway suggests that it could influence the levels of other sphingolipids in the body .

Action Environment

It’s known that the compound is stable for 1 year when stored at -20°c . This suggests that temperature could be an important factor in maintaining the compound’s stability.

Biochemische Analyse

Biochemical Properties

D-erythro-sphinganine-d7 is a precursor to ceramide and sphingosine . It is also a substrate of sphingosine kinases, which generate sphinganine-1-phosphate . This compound interacts with various enzymes, proteins, and other biomolecules in these biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Sphinganin-d7 (d18:0) wird durch Deuterierung von Sphinganin synthetisiert. Der Prozess beinhaltet die Einarbeitung von Deuteriumatomen in das Sphinganinmolekül. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich katalytischer Hydrierung in Gegenwart von Deuteriumgas .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sphinganin-d7 (d18:0) beinhaltet typischerweise großtechnische Deuterierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die strengen Anforderungen für die Verwendung als interner Standard in analytischen Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: Sphinganin-d7 (d18:0) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Sphinganin kann zu Sphingosin oxidiert werden.

Phosphorylierung: Sphinganin kann durch Sphingosin-Kinasen zu Sphinganin-1-phosphat phosphoryliert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Phosphorylierung: Sphingosin-Kinasen werden als Katalysatoren in Gegenwart von Adenosintriphosphat verwendet.

Hauptprodukte:

Oxidation: Sphingosin.

Phosphorylierung: Sphinganin-1-phosphat.

Wissenschaftliche Forschungsanwendungen

Chemie: Sphinganin-d7 (d18:0) wird als interner Standard bei der Quantifizierung von Sphinganin in verschiedenen analytischen Verfahren verwendet, darunter Gaschromatographie und Flüssigchromatographie-Massenspektrometrie .

Biologie und Medizin: Sphinganin und seine Derivate spielen eine bedeutende Rolle in zellulären Signalwegen. Sie sind an der Regulation von Zellwachstum, -differenzierung und -apoptose beteiligt. Sphinganinspiegel werden auch in Bezug auf bestimmte Mykotoxine und Krebsarten untersucht .

Industrie: In der pharmazeutischen Industrie wird Sphinganin-d7 (d18:0) bei der Entwicklung und Qualitätskontrolle von Medikamenten eingesetzt, die auf den Sphingolipid-Stoffwechsel abzielen .

Wirkmechanismus

Sphinganin-d7 (d18:0) übt seine Wirkungen durch seine Rolle als Vorläufer von Ceramid und Sphingosin aus. Diese Moleküle sind an verschiedenen zellulären Prozessen beteiligt, darunter Apoptose, Zellwachstum und -differenzierung. Sphinganin-1-phosphat, eine phosphorylierte Form von Sphinganin, fungiert als Signalmolekül in Zellsignalwegen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sphingosin: Ein weiteres Sphingolipid-Zwischenprodukt, das an der Zellsignalisierung beteiligt ist.

Ceramid: Ein Schlüsselbestandteil im Sphingolipid-Stoffwechselweg.

Sphinganin-1-phosphat: Eine phosphorylierte Form von Sphinganin mit Signalfunktionen.

Einzigartigkeit: Sphinganin-d7 (d18:0) ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für die analytische Quantifizierung macht. Seine Stabilität und Ähnlichkeit mit nicht-deuteriertem Sphinganin ermöglichen genaue und zuverlässige Messungen in verschiedenen Forschungsanwendungen .

Biologische Aktivität

D-erythro-sphinganine-d7, also known as D7-sphinganine, is a deuterium-labeled sphingolipid that has garnered attention for its biological activity, particularly in the context of sphingolipid metabolism and its implications in various cellular processes. This article explores the biological activity of this compound, highlighting its enzymatic pathways, effects on cell signaling, and potential therapeutic applications.

Overview of Sphingolipids

Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling, apoptosis, and inflammation. This compound is a long-chain base (LCB) that serves as a precursor for more complex sphingolipids such as ceramides and sphingomyelins. Its deuterium labeling allows for precise tracking in metabolic studies.

Metabolic Pathways Involving this compound

Recent studies have utilized this compound to elucidate the metabolic pathways involved in sphingolipid biosynthesis and degradation. The compound is rapidly converted into various sphingolipid species through enzymatic reactions:

- Hydroxylation : Conversion to t18:0.

- Phosphorylation : Formation of LCB phosphates (LCB-Ps).

- Ceramide Synthesis : Generation of ceramides with different fatty acid acyl chain lengths.

Key Findings

- A study demonstrated that after administering this compound to Arabidopsis leaves, significant increases in LCB-P levels were observed, indicating that LCB-P degradation is critical for managing high levels of LCBs, which can induce programmed cell death in plants .

- Over 48 hours, labeled ceramides reached a total amount of approximately 0.65 nmol/g fresh weight (FW), while D7-LCB-P species peaked at 7 nmol/g FW .

Biological Activity and Implications

This compound exhibits several biological activities:

- Cell Cycle Regulation : It is implicated in regulating cell cycle checkpoints and apoptosis pathways, influencing cellular responses to stress and damage .

- Neuronal Signaling : The compound affects neuronal signaling pathways, potentially impacting neurodegenerative processes .

- Inflammation : Elevated levels of sphingolipids are associated with inflammatory responses; thus, this compound may modulate these pathways .

Case Study 1: Sphingolipid Metabolism in Plants

In a controlled experiment using Arabidopsis thaliana, researchers administered this compound to investigate its role in sphingolipid metabolism under high LCB conditions. The results indicated that the compound significantly increased the levels of both labeled and non-labeled sphingolipids over time, suggesting its potential role in stress responses and pathogen resistance .

Case Study 2: Role in Apoptosis

Another study focused on the effect of this compound on apoptotic pathways. It was found that treatment with this compound led to increased ceramide levels, which are known to promote apoptosis. This finding underscores the potential therapeutic applications of manipulating sphingolipid metabolism in cancer treatment .

Data Tables

| Parameter | This compound | Control (No Treatment) |

|---|---|---|

| LCB Levels (nmol/g FW) | 200 (1h), 274 (48h) | 50 |

| Ceramide Levels (nmol/g FW) | 0.068 | 0.01 |

| LCB-P Levels (nmol/g FW) | 7 | 0.5 |

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-GEZFCKIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.